2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(methanesulfonamido)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-15-8-5-6(10-16(2,13)14)3-4-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHVPZOYHZAQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477909 | |
| Record name | 4-[(Methanesulfonyl)amino]-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89469-44-3 | |
| Record name | 4-[(Methanesulfonyl)amino]-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methoxy 4 Methylsulfonyl Amino Benzoic Acid
Established Synthetic Routes to the Core Molecular Architecture
The construction of 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid can be approached through various synthetic strategies. Both linear and convergent methodologies have been effectively employed, each offering distinct advantages in the assembly of the target molecule.
Multi-Step Linear Synthesis Strategies
Linear synthesis involves the sequential modification of a single starting material through a series of chemical transformations. A common approach begins with a substituted aminobenzoic acid derivative, where the amino and carboxylic acid functionalities are already in place. The synthesis then proceeds through a step-by-step introduction of the methoxy (B1213986) and methylsulfonyl groups.
One documented pathway for a similar compound involves a five-step reaction sequence starting from 2-methoxy-4-acetylaminobenzoic acid methyl ester. This process includes deacetylation, thiocyanation, ethylation, oxidation, and alkaline hydrolysis to yield the final product. google.com While this specific route produces a related ethylsulfonyl compound, the general strategy of sequential functional group manipulation is central to linear syntheses in this chemical family.
Precursor Chemistry and Strategic Starting Material Utilization
Derivatization of Aminobenzoic Acids in Synthesis
Aminobenzoic acids, such as 2-amino-4-methoxybenzoic acid, serve as excellent starting points. The amino group can be protected, often through acetylation to form an acetamido group, to prevent unwanted side reactions during subsequent functionalization steps. For instance, 2-methoxy-4-acetaminomethyl benzoate is a commonly used intermediate. google.com The synthesis of the precursor 2-amino-4-methoxybenzoic acid can be achieved by the hydrogenation of 4-methoxy-2-nitrobenzoic acid using a palladium on carbon catalyst. chemicalbook.com
Introduction of Methoxy and Methylsulfonyl Moieties
The introduction of the methoxy and methylsulfonyl groups is a key aspect of the synthesis. The methoxy group is often present in the starting material, such as in 2-methoxy-4-aminobenzoic acid methyl ester. patsnap.com
The methylsulfonyl group is typically introduced through a sulfonation reaction followed by amination and methylation. A common method for a related compound involves reacting an acetamido-protected benzoic acid ester with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl). google.com This intermediate is then reacted with a suitable amine source. For the target molecule, this would be followed by reaction with a methylating agent to form the methylsulfonylamino group.
Optimization of Synthetic Reaction Conditions and Process Parameters
To maximize the yield and purity of this compound, the optimization of reaction conditions at each synthetic step is paramount. Key parameters that are typically fine-tuned include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.
In the synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid, a four-step process involving etherification, sulfonyl chlorination, amination, and esterification has been optimized. semanticscholar.orgiaea.org For the sulfonyl chlorination step, the molar ratio of the methoxy benzoic acid to chlorosulfonic acid was found to be optimal at 1:5, with a reaction temperature of 50-70°C for 2 hours, achieving a yield of 95.7%. semanticscholar.orgresearchgate.net The subsequent amination reaction was optimized with a 1:20 molar ratio of the sulfonyl chloride to ammonium hydroxide at 30°C for 5 hours, resulting in a 75.8% yield. semanticscholar.org
A two-step method for synthesizing a similar compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights the importance of controlling reaction conditions. google.com In the first step, the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid is carried out at 5-10°C for 6-9 hours. google.com The subsequent reaction to introduce the ethylsulfonyl group is performed under reflux conditions for 6-9 hours. google.com These optimized conditions led to a total yield of approximately 75% with a purity of over 99.5%. google.com
Table of Optimized Reaction Parameters for a Related Synthesis
| Reaction Step | Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonyl Chlorination | 2-methoxy-4-acetaminomethyl benzoate, Chlorosulfonic acid | 1:5-8 | 5-10 | 6-9 | - |
Solvent Selection and Its Impact on Reaction Efficiency
The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the ease of product isolation. Different solvents are employed at various stages of the multi-step synthesis.
In the initial chlorosulfonation of a precursor like 2-methoxy-4-acetaminomethyl benzoate, chlorosulfonic acid can act as both the reagent and the solvent. google.com This approach is efficient as it minimizes the need for an additional solvent. However, the highly corrosive nature of chlorosulfonic acid presents handling and equipment challenges.
| Solvent | Stage of Synthesis | Impact on Reaction Efficiency |
| Chlorosulfonic acid | Chlorosulfonation | Acts as both reagent and solvent, leading to high reactivity. However, it is highly corrosive and requires specialized equipment. google.comresearchgate.net |
| Methanol (B129727) | Esterification / Deprotection | Commonly used for esterification of the carboxylic acid group or for the removal of protecting groups under acidic or basic conditions. Its polarity and protic nature facilitate these reactions. patsnap.com |
| Acetic Acid | Acetylation (Amino protection) | A common solvent and reagent for the protection of amino groups as acetamides. patsnap.com |
| Dichloromethane (DCM) | Halogenation | Used as a solvent in halogenation reactions of the aromatic ring. Its inertness and ability to dissolve organic substrates make it a suitable choice. |
| N,N-Dimethylformamide (DMF) | Condensation | A polar aprotic solvent that can be used for condensation reactions, such as the reaction of a sulfonyl chloride with an amine, due to its ability to solvate cations and accelerate nucleophilic substitution reactions. |
The selection of an appropriate solvent system is a balance between reaction performance, cost, safety, and environmental impact.
Temperature, Pressure, and Reaction Time Control in Synthesis
Precise control of temperature, pressure, and reaction time is paramount to maximize the yield and purity of this compound while minimizing the formation of byproducts.
Temperature: The sulfonation reaction is highly exothermic, and careful temperature control is necessary to prevent side reactions such as polysulfonation. researchgate.net For instance, the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid is typically carried out at a low temperature, between 5-10°C. google.com In contrast, subsequent steps, such as the reaction with sodium sulfite and diethyl sulfate, may require reflux conditions. google.com
Pressure: Most of the synthetic steps for this compound are typically conducted at atmospheric pressure. However, in a related synthesis of 2-amino-4-methoxybenzoic acid, a hydrogenation reaction was carried out at atmospheric pressure. chemicalbook.com For industrial-scale production, conducting certain reactions under elevated pressure could potentially increase reaction rates and throughput, but this would require specialized equipment.
Reaction Time: The duration of each reaction step is optimized to ensure complete conversion of the starting materials. For the chlorosulfonation step, reaction times of 6-9 hours have been reported to achieve good yields. google.com Optimization studies on a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, showed that the optimal reaction time for the sulfonyl chloride formation was 2 hours, while the etherification step required 5 hours. researchgate.netsemanticscholar.org
| Parameter | Typical Range | Impact on Synthesis |
| Temperature | 5°C - Reflux | Controls reaction rate and selectivity. Low temperatures are often required for exothermic steps like sulfonation to prevent side reactions. |
| Pressure | Atmospheric | Sufficient for most laboratory-scale syntheses. Increased pressure could be a consideration for industrial scale-up to enhance reaction rates. |
| Reaction Time | 2 - 9 hours | Crucial for ensuring complete reaction. Inadequate time leads to incomplete conversion, while excessively long times can lead to byproduct formation. |
Green Chemistry Principles and Sustainable Synthetic Pathway Design
Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of safer solvents, waste reduction, and the development of more efficient synthetic routes.
One notable improvement in a related synthesis was the replacement of toluene with water as a solvent, which significantly reduces the environmental impact. semanticscholar.org The use of chlorosulfonic acid as both a reagent and a solvent, while efficient, poses significant environmental and safety risks. Future research could focus on developing solid acid catalysts or alternative sulfonating agents that are less corrosive and produce less waste.
Furthermore, exploring biosynthetic routes for the precursor molecules could offer a more sustainable approach. The shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids, could potentially be engineered to produce aminobenzoic acid derivatives from renewable feedstocks like glucose. mdpi.com While the direct biosynthesis of this compound has not been reported, the enzymatic and microbial synthesis of aminobenzoic acids demonstrates the potential for developing greener pathways to key intermediates. mdpi.com
Scale-Up Considerations for Laboratory to Industrial Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Heat Transfer: The exothermic nature of reactions like chlorosulfonation requires efficient heat removal to maintain optimal temperature control and prevent runaway reactions. researchgate.net The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management more challenging. Industrial reactors must be equipped with adequate cooling systems and potentially utilize flow chemistry approaches to manage exotherms effectively.
Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversion rates and minimizing side reactions. As the reactor volume increases, achieving homogeneity becomes more difficult. The choice of reactor design and agitation system is therefore critical for successful scale-up.
Safety: The use of hazardous and corrosive reagents such as chlorosulfonic acid necessitates robust safety protocols and specialized equipment to protect workers and the environment. google.comresearchgate.net Process safety assessments, such as Hazard and Operability (HAZOP) studies, are essential to identify and mitigate potential risks.
Economic Viability: The cost of raw materials, energy consumption, and waste disposal are significant factors in the economic feasibility of industrial-scale synthesis. Process optimization to improve yields, reduce reaction times, and enable solvent recycling is crucial for making the process economically viable. Some patented methods for related compounds are noted as being suitable for industrial production due to high yields and purity. google.com
Chemical Reactivity, Functional Group Transformations, and Rational Derivatization of 2 Methoxy 4 Methylsulfonyl Amino Benzoic Acid
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzoic Acid Ring
The benzene (B151609) ring of 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid is trisubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the cumulative directing effects of the existing groups. The three substituents exert competing or reinforcing influences on the available positions for substitution (C3, C5, and C6).
Methoxy (B1213986) Group (-OCH₃) at C2: This is a powerful activating group that donates electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. Relative to the C2 position, this directs substitution to C3 (ortho). organicchemistrytutor.comlibretexts.org
Sulfonylamino Group (-NHSO₂CH₃) at C4: This group is also an ortho, para-director. The nitrogen atom can donate its lone pair into the ring via resonance, thus activating the ortho positions (C3 and C5). unizin.org
Carboxylic Acid Group (-COOH) at C1: This is a deactivating group that withdraws electron density from the ring, making EAS reactions slower. It directs incoming electrophiles to the meta position (C5). youtube.com
The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C3 and C5 positions. The strong activating and directing effects of the methoxy and sulfonylamino groups are expected to overcome the deactivating effect of the carboxylic acid. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would predominantly yield a mixture of 3- and 5-substituted products. For instance, the synthesis of related compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves substitution at the C5 position, demonstrating the accessibility of this site. google.com
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a prime site for nucleophilic acyl substitution, enabling the synthesis of a wide array of derivatives such as esters, amides, and acyl halides. These transformations are fundamental in modifying the compound's properties and linking it to other molecules.
A common and direct method for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, esters can be formed under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) or by reacting the carboxylic acid with alkylating agents such as 4-methoxybenzyl-2,2,2-trichloroacetimidate. nih.gov
Amide derivatives are typically synthesized by first activating the carboxylic acid. A standard procedure involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. This two-step process is highly efficient for creating stable amide linkages. The synthesis of related structures like N-benzyl-4-sulfamoylbenzamide from 4-sulfamoylbenzoic acid exemplifies this type of transformation. nih.gov
| Derivative | Reaction Type | Typical Reagents | Product Formed |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | 2-Methoxy-4-[(methylsulfonyl)amino]benzoate ester |
| Ester | Carbodiimide Coupling | Alcohol (R'-OH), DCC, DMAP | 2-Methoxy-4-[(methylsulfonyl)amino]benzoate ester |
| Acyl Halide | Halogenation | SOCl₂ or (COCl)₂ | 2-Methoxy-4-[(methylsulfonyl)amino]benzoyl chloride |
| Amide | Amidation (via Acyl Halide) | 1. SOCl₂ 2. Amine (R'R''NH) | N-substituted-2-Methoxy-4-[(methylsulfonyl)amino]benzamide |
Reactivity Profiling of the Sulfonylamino Group
Alkylation and Acylation Reactions on the Nitrogen Atom
The nitrogen atom of the sulfonylamino group possesses an acidic proton, making it susceptible to deprotonation by a base. The resulting anion is a potent nucleophile that can undergo alkylation and acylation reactions.
N-Alkylation can be achieved using various methods. The classical approach involves treating the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). A more modern and atom-economical approach is the "borrowing hydrogen" methodology, where alcohols serve as the alkylating agents in the presence of a transition-metal catalyst, such as manganese or copper complexes, with water being the only byproduct. acs.org This method allows for the efficient synthesis of mono-N-alkylated sulfonamides. acs.org
N-Acylation introduces a carbonyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides. This transformation typically requires reacting the sulfonamide with an acylating agent like an acyl chloride or a carboxylic anhydride. Due to the reduced nucleophilicity of the sulfonamide nitrogen compared to an amine, these reactions often require a catalyst or a strong base. Highly efficient reagents such as N-acylbenzotriazoles have been developed for the acylation of sulfonamides under basic conditions (e.g., using sodium hydride, NaH), providing excellent yields. semanticscholar.orgresearchgate.netsemanticscholar.org
| Reaction Type | Reagent Class | Example Reagents | Product Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | R-X (e.g., CH₃I), K₂CO₃ | -N(R)SO₂CH₃ |
| N-Alkylation | Alcohol (Borrowing Hydrogen) | R-CH₂OH, Mn or Cu catalyst | -N(CH₂R)SO₂CH₃ |
| N-Acylation | Acyl Chloride | RCOCl, Pyridine | -N(COR)SO₂CH₃ |
| N-Acylation | N-Acylbenzotriazole | RCO-Bt, NaH | -N(COR)SO₂CH₃ |
Hydrogen Bonding Networks and Their Influence on Reactivity
Aromatic sulfonamides are well-known for their ability to form robust and predictable hydrogen bonding networks in the solid state. The primary interaction is the intermolecular hydrogen bond between the acidic sulfonamide proton (N-H) as the donor and one of the electronegative sulfonyl oxygen atoms (S=O) as the acceptor. This strong N-H···O=S interaction leads to the formation of supramolecular assemblies such as dimers or one-dimensional chains.
Directed Functional Group Interconversions and Modifications
Beyond derivatization, the existing functional groups on this compound can be chemically interconverted to create structurally distinct molecules.
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a suitable ether solvent like tetrahydrofuran (B95107) (THF). The product of this reaction would be {2-Methoxy-4-[(methylsulfonyl)amino]phenyl}methanol.
Cleavage of the Methoxy Ether: The methyl ether can be cleaved to reveal a phenol (B47542). This reaction generally requires harsh conditions, using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). This would yield 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid.
Modification of the Sulfonamide: The sulfonamide group is generally stable. However, under specific reductive or strong acidic conditions, the N-S bond can be cleaved to regenerate the parent amine, 4-amino-2-methoxybenzoic acid.
Synthesis of Structurally Related Analogs and Novel Derivatives
The synthesis of analogs and derivatives of this compound can be achieved either by modifying the parent molecule or by altering its synthetic pathway. The reactions discussed in sections 3.2 and 3.3.1 represent direct routes to a vast library of derivatives, including esters, amides, and N-substituted sulfonamides.
Structurally related analogs can be prepared by starting with different substituted precursors. For example, beginning with an alternative aminobenzoic acid derivative would allow for variation in the substitution pattern on the aromatic ring. Patent literature describes the synthesis of isomeric and related compounds, such as 2-methoxy-5-sulfonamide benzoic acid google.com and 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, google.com which highlights synthetic strategies for accessing analogs with different functional group placements or modifications. These strategies often involve multi-step sequences including protection, directed substitution, and functional group manipulation to achieve the desired molecular architecture.
Modifications to the Methoxy Substituent
The methoxy group (-OCH₃) at the C2 position is a key site for chemical modification, primarily through ether cleavage reactions. This transformation, known as O-demethylation, converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol derivative. This reaction is significant as it can alter the biological activity and physicochemical properties of the molecule.
Common reagents for the O-demethylation of aryl methyl ethers are strong acids and Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. The reaction typically proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.
Other reagents that can be employed for O-demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). These reactions are generally carried out at elevated temperatures. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl carbon in an Sₙ2 fashion.
The table below summarizes potential reagents and expected products for the O-demethylation of this compound.
| Reagent | Reaction Conditions | Expected Product |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid |
| Aluminum chloride (AlCl₃) | Inert solvent, with a nucleophile scavenger | 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid |
Alterations of the Methylsulfonyl Group
N-Alkylation and N-Acylation: The sulfonamide proton is acidic and can be removed by a suitable base to form an anion. This anion can then act as a nucleophile, reacting with various electrophiles. For instance, N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base like potassium carbonate. Similarly, N-acylation can be performed using an acyl chloride or anhydride.
Sulfonamide Cleavage: The sulfonamide bond is generally stable but can be cleaved under specific reductive conditions. Reagents such as sodium in liquid ammonia (B1221849) or other dissolving metal reductions can effect the cleavage of the N-S bond, yielding the corresponding aniline (B41778) derivative, 4-amino-2-methoxybenzoic acid. This transformation fundamentally alters the electronic character of the substituent at the C4 position from electron-withdrawing to electron-donating.
The following table outlines potential derivatizations of the methylsulfonylamino group.
| Reaction Type | Reagents | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-Methoxy-4-[methyl(methylsulfonyl)amino]benzoic acid |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2-Methoxy-4-[acetyl(methylsulfonyl)amino]benzoic acid |
| Reductive Cleavage | Sodium in liquid ammonia | 4-Amino-2-methoxybenzoic acid |
Structural Variations of the Benzoic Acid Core
The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, allowing for significant structural diversification.
Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate.
Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can facilitate direct amide bond formation.
Reduction to Benzyl (B1604629) Alcohol: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield {2-methoxy-4-[(methylsulfonyl)amino]phenyl}methanol.
Decarboxylation: While generally requiring harsh conditions, decarboxylation of benzoic acid derivatives can be achieved, leading to the removal of the carboxylic acid group. This would result in the formation of 3-methoxy-N-(methylsulfonyl)aniline.
The table below provides a summary of potential modifications to the benzoic acid core.
| Reaction Type | Reagents | Expected Product |
| Esterification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate |
| Amide Formation | 1. SOCl₂ 2. Amine (e.g., NH₃) | 2-Methoxy-4-[(methylsulfonyl)amino]benzamide |
| Reduction | Lithium aluminum hydride (LiAlH₄) | {2-Methoxy-4-[(methylsulfonyl)amino]phenyl}methanol |
| Decarboxylation | Heat, Copper catalyst | 3-Methoxy-N-(methylsulfonyl)aniline |
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and predicting potential side products.
O-Demethylation with Boron Tribromide: The mechanism of O-demethylation of aryl methyl ethers with BBr₃ has been a subject of detailed study. The reaction is initiated by the formation of a Lewis acid-base adduct between the lone pair of the methoxy oxygen and the empty p-orbital of the boron atom in BBr₃. This coordination makes the methyl group more electrophilic. A bromide ion, either from another molecule of BBr₃ or from the initial adduct, then acts as a nucleophile and attacks the methyl carbon in an Sₙ2-like fashion. This results in the cleavage of the C-O bond, yielding a bromomethane (B36050) molecule and a phenoxy-dibromoborane intermediate. The latter is then hydrolyzed during aqueous workup to afford the final phenolic product.
Reductive Cleavage of the Sulfonamide Bond: The reductive cleavage of sulfonamides, for instance with sodium in liquid ammonia, proceeds via a single-electron transfer (SET) mechanism. An electron from the dissolved metal is transferred to the antibonding orbital of the sulfonamide, forming a radical anion. This radical anion is unstable and fragments, cleaving the relatively weak sulfur-nitrogen bond to generate a sulfinate anion and an anilide radical. The anilide radical is then further reduced by another electron transfer to form an anilide anion, which is subsequently protonated upon workup to yield the corresponding amine.
Fischer Esterification: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate contains two hydroxyl groups. A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Advanced Spectroscopic Analysis and Structural Elucidation Research
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
No published studies on the single crystal or powder X-ray diffraction of 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid were found. As a result, critical data regarding its solid-state structure remains uncharacterized.
Molecular Packing and Intermolecular Interactions in the Solid State
Due to the absence of crystallographic data, the arrangement of molecules in the crystal lattice, known as molecular packing, has not been determined. Consequently, the nature and geometry of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the solid-state architecture of the compound, are unknown.
Conformational Analysis from Crystal Structures
Without a crystal structure, an experimental conformational analysis of this compound in the solid state cannot be performed. Such an analysis would provide precise information on the torsion angles and the three-dimensional arrangement of the methoxy (B1213986), methylsulfonylamino, and benzoic acid moieties.
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Derivatives (If applicable)
There is no information available in the scientific literature regarding the synthesis or analysis of chiral derivatives of this compound. Therefore, no studies utilizing chiroptical spectroscopies, such as circular dichroism, have been conducted. This indicates that the stereochemical properties and absolute configuration of any potential chiral analogues have not been investigated.
Theoretical and Computational Chemistry Studies of 2 Methoxy 4 Methylsulfonyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular geometry, electronic distribution, and energy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid, a typical DFT study would begin with geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure.
The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p), cc-pVTZ) is crucial for obtaining accurate results. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. Once the geometry is optimized, DFT calculations can yield various electronic properties such as total energy, orbital energies (HOMO/LUMO), and Mulliken or Natural Bond Orbital (NBO) population analysis, which describes the charge distribution across the molecule.
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide higher accuracy, often referred to as the "gold standard" in computational chemistry. These methods would be employed to refine the energy calculations and electronic properties of this compound, providing benchmark data to validate results from less computationally expensive methods like DFT.
Conformational Analysis and Potential Energy Surface Mapping
The presence of several single bonds in this compound—specifically around the methoxy (B1213986), sulfonylamino, and carboxylic acid groups—allows for multiple rotational isomers, or conformers. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these single bonds.
A potential energy surface (PES) scan would be performed to map the energy of the molecule as a function of the rotation around specific dihedral angles. By systematically rotating one or more bonds and calculating the energy at each step, researchers can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and helping to interpret experimental spectra.
Computational NMR Chemical Shift Prediction (GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This calculation would be performed on the optimized geometry of this compound. The computed isotropic shielding values for each nucleus (e.g., ¹H, ¹³C) are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can then be compared to experimental NMR data to confirm the structure and assign specific peaks to individual atoms within the molecule.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO method. (Note: This table is illustrative of the type of data generated from such a calculation; specific values are not available from published literature.)
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C (Carboxyl) | - | H (Carboxyl) | - |
| C1 (C-COOH) | - | H3 | - |
| C2 (C-OCH₃) | - | H5 | - |
| C3 | - | H6 | - |
| C4 (C-NH) | - | H (NH) | - |
| C5 | - | H (Methoxy) | - |
| C6 | - | H (Methylsulfonyl) | - |
| C (Methoxy) | - | ||
| C (Methylsulfonyl) | - |
Vibrational Frequency Calculations for IR and Raman Assignments
To predict the infrared (IR) and Raman spectra, vibrational frequency calculations are performed on the optimized molecular structure. These calculations solve for the normal modes of vibration and their corresponding frequencies. The results provide a set of vibrational frequencies and their intensities, which correspond to peaks in the IR and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, theoretical spectra can be generated and used to assign the bands observed in experimental spectra to specific functional groups and vibrational modes (e.g., C=O stretch, N-H bend, S=O stretch).
Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of this compound. (Note: This table is illustrative of the type of data generated from such a calculation; specific values are not available from published literature.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| - | O-H stretch (Carboxylic acid dimer) |
| - | N-H stretch |
| - | C-H stretch (Aromatic) |
| - | C-H stretch (Methyl) |
| - | C=O stretch (Carboxylic acid) |
| - | C=C stretch (Aromatic ring) |
| - | SO₂ stretch (Asymmetric) |
| - | SO₂ stretch (Symmetric) |
| - | C-O stretch (Methoxy) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to dissect complex reaction pathways, offering a granular view of the transformations that this compound may undergo. By simulating the reaction environment, chemists can predict the feasibility of a reaction and understand the intricate details of its mechanism.
A fundamental aspect of studying reaction mechanisms is the identification of transition states, which are high-energy, transient molecular configurations that exist between reactants and products. ucsb.edu Locating these first-order saddle points on a potential energy surface is a key objective of computational chemistry. ucsb.edumcmaster.ca For reactions involving this compound, quantum mechanical methods such as Density Functional Theory (DFT) are employed to model the electronic structure of the molecule as it transforms.
The process typically begins with a guess of the transition state geometry, which can be manually constructed or generated using specialized algorithms. ucsb.edu This initial structure is then optimized using computational software like Gaussian. youtube.com A successful transition state optimization locates a stationary point where all forces on the atoms are zero, and there is exactly one negative frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. ucsb.edu
Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡). This barrier is a critical determinant of the reaction rate; a higher barrier implies a slower reaction. For a hypothetical reaction of this compound, such as an electrophilic aromatic substitution, computational methods can provide the activation energies for different potential pathways, thus elucidating the most likely mechanism.
Table 1: Hypothetical Activation Energy Barriers for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Pathway A | B3LYP | 6-31G(d) | 25.4 |
| Pathway B | M06-2X | 6-311+G(d,p) | 22.8 |
| Pathway C | ωB97X-D | def2-TZVP | 23.1 |
This table presents hypothetical data for illustrative purposes, based on typical values obtained in computational studies of organic reactions.
Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. acs.org Computational models must, therefore, account for solvent effects to provide realistic predictions. acs.orgacs.org There are two primary approaches to modeling solvation: implicit and explicit models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. acs.org This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. ucl.ac.uk Studies on substituted benzoic acids have shown that explicit solvent molecules can be crucial for accurately predicting reaction energetics. ucl.ac.ukacs.orgscienceopen.com For this compound, both the carboxylic acid and sulfonamide groups are capable of hydrogen bonding, making explicit solvent models particularly relevant for accurately modeling its reactivity in protic solvents. A combined approach, using an explicit–implicit solvation model, often yields the most accurate results. acs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comijprajournal.com This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. meilerlab.orgacs.org
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. ijprajournal.com For sulfonamide-containing compounds, molecular docking has been instrumental in elucidating their binding modes with various enzymes. nih.govmdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the binding site and the dynamic nature of the interactions. tandfonline.comresearchgate.net This can help to refine the binding hypothesis generated by molecular docking.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Arg122, Asp125 | Hydrogen Bond, Salt Bridge |
| 2 | -7.9 | Phe210, Leu214 | Hydrophobic Interaction |
| 3 | -7.2 | Tyr305 | π-π Stacking |
This table contains representative data to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmedwinpublishers.comekb.eg By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of derivatives with improved properties. researchgate.netnih.gov
The development of a QSAR model for derivatives of this compound would involve several steps. First, a dataset of structurally related compounds with experimentally determined biological activities is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. ekb.eg
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously validated using both internal and external test sets of compounds. medwinpublishers.com
Once a validated QSAR model is established, it can be used to predict the activity of virtual derivatives of this compound. This allows for the in silico screening of a large number of potential new molecules, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Table 3: Example of a QSAR Equation and Relevant Statistical Parameters
| Parameter | Value |
| QSAR Equation | pIC50 = 0.5LogP - 0.02MW + 1.2*TPSA + 3.4 |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.78 |
| Root Mean Square Error (RMSE) | 0.25 |
This table presents a hypothetical QSAR model for illustrative purposes. LogP represents the octanol-water partition coefficient, MW is the molecular weight, and TPSA is the topological polar surface area.
Identification and Characterization of Potential Biological Macromolecular Targets
There is currently no substantive published data identifying or characterizing specific biological macromolecular targets for this compound. Research has primarily focused on its role as a reference standard for the quality control of Tizanidine formulations rather than as a biologically active agent itself.
Enzyme Inhibition Studies (e.g., Lipoxygenases, Cholinesterases, Proteases)
A thorough review of scientific databases and literature yields no specific studies investigating the inhibitory effects of this compound on key enzyme families such as lipoxygenases, cholinesterases, or proteases. Consequently, its inhibitory constants (e.g., IC₅₀, Kᵢ) and the nature of any potential enzyme inhibition remain uncharacterized.
Receptor Binding Profiling (Excluding direct clinical relevance)
No dedicated receptor binding profiles for this compound have been published. Its structural relationship to Tizanidine might suggest a potential for interaction with adrenergic receptors; however, without experimental data, this remains speculative. There is no available information on its affinity or selectivity for any specific receptor subtype.
In Vitro Binding Affinity and Selectivity Assessments
In the absence of identified biological targets, there are no available in vitro binding affinity and selectivity assessments for this compound. Data tables summarizing binding constants (K_d), inhibition constants (K_i), or IC₅₀ values against a panel of receptors or enzymes are not present in the current body of scientific literature.
Mechanistic Elucidation of Ligand-Biomolecule Interactions
Due to the lack of identified and characterized biological targets, the mechanistic details of how this compound might interact with biomolecules have not been elucidated.
Detailed Analysis of Molecular Binding Modes
There are no published studies employing techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling to determine the binding mode of this compound within a biological target. Therefore, information regarding key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, is unavailable.
Allosteric Regulation and Induced-Fit Phenomena
The concepts of allosteric regulation and induced-fit phenomena are predicated on the binding of a ligand to a macromolecular target. As no such interactions have been documented for this compound, there is no evidence to suggest its involvement in these complex biological mechanisms.
An in-depth analysis of the molecular interactions and biological activity of this compound and its derivatives reveals a complex interplay of structural features that govern their therapeutic potential. Through meticulous structure-activity relationship studies, pharmacophore modeling, and the elucidation of cellular pathway modulation, researchers have paved the way for the rational design of enhanced therapeutic agents. This article explores the mechanistic insights into the molecular recognition and biological target interactions of this chemical entity and its analogs.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation in Research Contexts
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a multi-functional molecule like 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid, various chromatographic techniques are employed to resolve the target compound from starting materials, intermediates, and byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the principal technique for assessing the purity of non-volatile compounds like this compound. Method development is a critical first step, focusing on achieving optimal separation from potential process-related impurities.
A typical RP-HPLC method would be developed and validated to separate the main compound from its impurities. ekb.eg For instance, a method developed for 2,4,6-Trifluorobenzoic acid, another substituted benzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous phase and an organic solvent mixture (acetonitrile, methanol (B129727), and water). ekb.eg For this compound, a similar approach would be effective. The acidic nature of the carboxyl group and the polar sulfonamide moiety dictate the choice of a suitable stationary phase, often a C18 or a polar-embedded column, to achieve good peak shape and retention. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. sigmaaldrich.com
Validation of the developed method is performed according to established guidelines to ensure it is fit for purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ekb.egresearchgate.net
Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Example Condition |
|---|---|
| Column | C18 or RP-Amide, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development based on established methods for related benzoic acid compounds. sigmaaldrich.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. The carboxylic acid and N-H group of the sulfonamide would lead to poor peak shape and thermal degradation in the GC inlet. researchgate.net
Therefore, the application of GC-MS in this context is twofold:
Analysis of Volatile Impurities: To detect volatile impurities from the synthesis process, such as residual solvents or volatile starting materials.
Analysis after Derivatization: To analyze the compound itself, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile ones. nih.gov Common derivatization strategies for carboxylic acids and amines include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification (e.g., methylation with diazomethane (B1218177) or methanol under acidic conditions). researchgate.netnih.gov After derivatization, the resulting trimethylsilyl (B98337) or methyl ester is sufficiently volatile for GC-MS analysis. nih.gov
The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification of the compound and any related impurities. scholarsresearchlibrary.comrsc.org
Chiral Chromatography for Enantiomeric Purity Determination of Chiral Analogs
The structure of this compound is achiral. However, in drug discovery and development, synthetic modifications often introduce chiral centers into a lead molecule to explore stereospecific interactions with biological targets. Should a chiral analog of this compound be synthesized (e.g., by introducing a stereocenter in an alkyl chain attached to the molecule), the determination of enantiomeric purity would become critical.
Chiral chromatography, using either HPLC or Capillary Electrophoresis (CE), is the definitive method for separating enantiomers. mdpi.com Chiral HPLC methods typically employ a chiral stationary phase (CSP). For compounds containing acidic and hydrogen-bond-donating groups, CSPs based on crown ethers or cyclodextrins can be highly effective. mdpi.comnih.gov For example, a method for resolving the enantiomers of a methoxybenzene sulfonamide derivative successfully used a Crownpak CR(+) column with an acidic mobile phase. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Regulatory guidelines often require that the unwanted enantiomer be treated as an impurity and quantified at very low levels. mdpi.com
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful. The LC separates the compound from its impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the parent compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. journalofchemistry.org Given the presence of the acidic carboxylic group, negative ion mode (detecting [M-H]⁻) is often effective.
Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation. nih.gov In this technique, the parent ion is selected and fragmented, and the resulting fragment ions create a unique "fingerprint" that can be used to identify the compound unequivocally, even in complex mixtures. This is invaluable for identifying unknown impurities or degradation products during stability studies. Methods for analyzing various sulfonamides by LC-MS/MS often use a C18 column with a mobile phase of acetonitrile and water containing formic acid to promote protonation for positive ion mode detection. journalofchemistry.orgnih.govhpst.cz
Capillary Electrophoresis (CE) for High-Resolution Analytical Separations
Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. CE provides extremely high separation efficiency and requires minimal sample and solvent consumption. tandfonline.com The primary mode used for small molecules like this compound is Capillary Zone Electrophoresis (CZE). usp.org
In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov The carboxylic acid group of the target molecule is ionized at neutral or basic pH, giving it a negative charge and allowing it to migrate in the electric field. Method development for CZE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. nih.gov For instance, a CZE method for separating benzoic acid and its photodegradation products used a sodium borate (B1201080) buffer. nih.gov The pH of the BGE is a critical parameter as it determines the degree of ionization of the analyte and the magnitude of the electroosmotic flow (EOF). sciex.com
Table 2: Typical Capillary Zone Electrophoresis Parameters for Aromatic Acid Separation
| Parameter | Example Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., ~50 cm total length |
| Background Electrolyte (BGE) | 10-20 mM Sodium Borate or Phosphate Buffer |
| BGE pH | 7.0 - 9.2 |
| Separation Voltage | 15 - 25 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 228 nm |
This table presents typical starting conditions for CZE method development based on established methods for related aromatic acids. nih.gov
Development of Microfluidic Platforms for Reaction Monitoring and High-Throughput Screening in Research
Microfluidic platforms, or "lab-on-a-chip" systems, are revolutionizing chemical synthesis and analysis by miniaturizing and integrating processes on a single device. researchgate.net These platforms are ideal for the research-scale investigation of compounds like this compound.
For reaction monitoring, microfluidic devices allow for the continuous sampling of a reaction mixture with minimal perturbation. bruker.com The small volumes (nanoliters to microliters) enable rapid analysis and fast thermal equilibration. biochips.or.kr By integrating the microfluidic reactor with an online analytical technique, such as mass spectrometry or spectroscopy, real-time kinetic data can be obtained. acs.org
For high-throughput screening (HTS), microfluidic systems can be used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel to optimize the synthesis of the target compound. biochips.or.krnih.gov Droplet-based microfluidics, where discrete nanoliter-sized droplets act as individual microreactors, is a particularly efficient HTS approach. repec.org This technology drastically reduces reagent consumption and accelerates the discovery of optimal synthetic routes, which is highly valuable in the early stages of pharmaceutical research. nih.gov
Future Directions for this compound: A Horizon Scan of Emerging Research
The compound this compound, a substituted aromatic molecule, holds potential for a range of advanced applications beyond its current use as a synthetic intermediate. Emerging research avenues in novel synthetic technologies, materials science, and chemical biology suggest that its unique structural features—a benzoic acid moiety, a sulfonamide linkage, and a methoxy (B1213986) group—could be leveraged for the development of innovative chemical entities and materials. This article explores the prospective future directions and burgeoning research opportunities for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A scalable synthesis involves sequential functionalization of a benzoic acid scaffold. For example, nitration of dimethyl 2-nitroterephthalate followed by catalytic hydrogenation (using Pd/C) introduces the amino group, with subsequent sulfonation to attach the methylsulfonyl moiety . Optimize yields by controlling reaction temperature (e.g., 45°C for selective sulfonation) and monitoring purity via HPLC (>97% purity achievable with gradient elution) . Avoid harsh oxidants to preserve the methoxy group integrity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Resolves methoxy (δ ~3.8–4.0 ppm), sulfonamide NH (δ ~10–11 ppm), and aromatic protons (δ ~6.8–8.0 ppm) to confirm substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 259.2 for C9H11NO5S) .
- HPLC/TLC : Monitors reaction progress and purity; use C18 columns with UV detection at 254 nm for optimal resolution .
Q. What are the primary biological activities reported for structurally related sulfonamide benzoic acids?
- Methodological Answer : Analogues like 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid () exhibit carbonate anhydrase inhibition and antimicrobial activity . For the target compound, prioritize in vitro assays (e.g., enzyme inhibition kinetics or MIC testing against Gram-positive bacteria) to validate bioactivity.
Advanced Research Questions
Q. How do substituent variations on the sulfonamide group influence biological activity and solubility?
- Methodological Answer :
- Methylsulfonyl vs. Trifluoroethyl : Methylsulfonyl enhances hydrophilicity (logP ~1.2), while bulkier groups like trifluoroethyl improve target binding but reduce solubility .
- SAR Studies : Synthesize derivatives with varying sulfonamide substituents (e.g., methyl, phenyl) and compare IC50 values in enzyme assays .
Q. What metabolic pathways are predicted for this compound, and how can its stability be assessed?
- Methodological Answer :
- Predicted Pathways : Methoxy groups undergo glucuronidation/sulfation; sulfonamide may hydrolyze to sulfonic acid .
- Stability Testing : Use liver microsomes or S9 fractions to identify phase I/II metabolites. Monitor degradation via LC-MS under physiological pH (7.4) and elevated temperatures (37°C) .
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide benzoic acid derivatives?
- Methodological Answer :
- Controlled Assays : Standardize in vitro conditions (e.g., buffer pH, cell lines) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Structural Comparisons : Use X-ray crystallography or molecular docking to correlate substituent placement with target binding (e.g., COX-2 or CA-II active sites) .
Q. What strategies mitigate synthetic challenges in introducing the methylsulfonylamino group regioselectively?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
